molecular formula C11H19NO5 B6361215 O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate CAS No. 1932484-68-8

O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate

Cat. No.: B6361215
CAS No.: 1932484-68-8
M. Wt: 245.27 g/mol
InChI Key: RZIYWKZWSSFEFI-QMMMGPOBSA-N
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Description

O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate is a chemical compound that features a morpholine ring substituted with tert-butyl and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate typically involves the esterification of morpholine-2,4-dicarboxylic acid with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactors. This method allows for more efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions

O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved often include the inhibition of enzyme activity, leading to altered metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate
  • tert-Butyl substituted hetero-donor TADF compounds

Uniqueness

O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYWKZWSSFEFI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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